Cas no 2138294-60-5 (N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine)

N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine is a specialized amine derivative featuring a thiophene ring and a methoxy-substituted branched alkyl chain. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique structural properties, which may serve as a key intermediate in the development of bioactive molecules. The presence of the thiophene moiety enhances its potential for applications in heterocyclic chemistry, while the methoxy and dimethylbutyl groups contribute to its solubility and stability. Its well-defined molecular structure allows for precise functionalization, making it a valuable building block for targeted synthesis in medicinal chemistry and material science.
N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine structure
2138294-60-5 structure
Product Name:N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine
CAS No:2138294-60-5
MF:C11H19NOS
MW:213.339661836624
CID:6360749
PubChem ID:165867487
Update Time:2025-06-11

N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine
    • EN300-800489
    • 2138294-60-5
    • Inchi: 1S/C11H19NOS/c1-11(2,5-6-13-3)9-12-10-4-7-14-8-10/h4,7-8,12H,5-6,9H2,1-3H3
    • InChI Key: GKCMIRSPGPAUOI-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)NCC(C)(C)CCOC

Computed Properties

  • Exact Mass: 213.11873540g/mol
  • Monoisotopic Mass: 213.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 49.5Ų

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Additional information on N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine

N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine: A Promising Compound in the Field of Medicinal Chemistry

N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine (CAS No. 2138294-60-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine.

Chemical Structure and Synthesis: The chemical structure of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine is characterized by a thiophene ring substituted with an amine group and a 4-methoxy-2,2-dimethylbutyl moiety. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom, which imparts unique electronic and steric properties to the molecule. The 4-methoxy-2,2-dimethylbutyl substituent adds complexity to the structure, enhancing its solubility and bioavailability.

The synthesis of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine typically involves multi-step reactions. One common approach is to start with 3-bromothiophene and perform a coupling reaction with 4-methoxy-2,2-dimethylbutylamine using palladium-catalyzed cross-coupling techniques such as the Buchwald-Hartwig amination. This method ensures high yields and purity of the final product. Recent advancements in catalytic systems have further optimized the synthesis process, making it more efficient and environmentally friendly.

Biological Activities: Extensive research has been conducted to evaluate the biological activities of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. Additionally, it has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

One of the most promising applications of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine is in the treatment of neurodegenerative diseases. Research has shown that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells. Preclinical studies in animal models of Alzheimer's disease have reported significant improvements in cognitive function and reduced amyloid-beta plaque formation.

Clinical Potential: The clinical potential of N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine is currently being explored through various phases of clinical trials. Early-stage trials have shown promising results in terms of safety and efficacy. The compound has been well-tolerated by patients with minimal side effects observed. Ongoing Phase II trials are focusing on evaluating its therapeutic potential in conditions such as multiple sclerosis and Parkinson's disease.

In addition to its therapeutic applications, N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine has also shown promise as a research tool in understanding the molecular mechanisms underlying various diseases. Its ability to modulate specific signaling pathways makes it a valuable probe for studying cellular processes involved in inflammation and neurodegeneration.

Conclusion: In conclusion, N-(4-methoxy-2,2-dimethylbutyl)thiophen-3-amine (CAS No. 2138294-60-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full potential, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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